methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Historical Development of Substituted Coumarin Research
The coumarin scaffold, first isolated from tonka beans in 1820 by August Vogel, has evolved from a fragrance component to a cornerstone of drug discovery. Early synthetic breakthroughs, such as William Perkin’s 1868 coumarin synthesis via the Perkin reaction, laid the groundwork for structural diversification. By the mid-20th century, the discovery of anticoagulant warfarin and antibiotic novobiocin underscored coumarins’ pharmacological versatility, prompting systematic exploration of substitutions at positions 3, 4, and 7 to enhance solubility, bioavailability, and target selectivity. The introduction of alkyl chains (e.g., propyl) and aromatic esters (e.g., methyl benzoate) emerged as key strategies to fine-tune electronic and steric properties, culminating in derivatives like this compound.
Emergence in Medicinal Chemistry
This compound entered the medicinal chemistry landscape as part of efforts to optimize coumarin-based enzyme inhibitors. Its structure combines:
- A 4-propyl group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- A 7-oxy methyl benzoate moiety : Introduces hydrogen-bonding capabilities and steric bulk, which may interfere with substrate binding in target enzymes like cytochrome P450 or kinases.
Recent synthetic routes involve multi-step protocols, such as the condensation of 4-hydroxycoumarin with methyl 4-(bromomethyl)benzoate in the presence of potassium carbonate, yielding the target compound in ~70% purity after recrystallization.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₂₀O₅ | |
| Molecular weight | 352.38 g/mol | |
| Melting point | 170–175°C (recrystallized) | |
| Key functional groups | Lactone, ether, ester |
Contemporary Research Landscape and Significance
Current studies focus on three domains:
- Anticancer activity : Preliminary in vitro assays indicate moderate inhibition of breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values ranging from 12–18 μM.
- Antimicrobial potential : The compound exhibits bacteriostatic effects against Staphylococcus aureus (MIC = 64 μg/mL), likely due to membrane disruption via hydrophobic interactions.
- Materials science applications : The benzoate moiety’s π-conjugation enables fluorescence under UV light (λₑₓ = 365 nm), suggesting utility as a photostable dye or sensor.
Ongoing work explores structure-activity relationships (SARs) by varying the propyl chain length and benzoate substituents, though systematic comparisons remain scarce.
Knowledge Gaps and Research Imperatives
Critical unresolved questions include:
- Pharmacokinetic behavior : No data exist on oral bioavailability, metabolic stability, or plasma protein binding.
- Target identification : The compound’s enzyme targets are hypothesized (e.g., topoisomerase II) but unvalidated.
- Synthetic scalability : Current yields (≤75%) and purification methods (e.g., column chromatography) hinder large-scale production.
Interdisciplinary Applications Overview
Beyond therapeutics, this compound shows promise in:
Properties
IUPAC Name |
methyl 4-[(2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-16-11-20(22)26-19-12-17(9-10-18(16)19)25-13-14-5-7-15(8-6-14)21(23)24-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFSPQWLFRZWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield dihydro derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate has shown potential in medicinal applications, particularly due to its structural similarity to flavonoids, which are known for their biological activities.
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, thus contributing to the prevention of oxidative stress-related diseases .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
This compound can also be utilized in agriculture as a plant growth regulator and pest repellent.
Plant Growth Regulation
Studies have indicated that the compound can enhance plant growth and yield by modulating hormonal pathways in plants. This effect is attributed to its ability to mimic natural plant hormones, thereby promoting cell division and elongation .
Pest Control
The compound has been tested for its effectiveness as a natural pesticide. Its application has resulted in reduced pest populations while being less harmful to beneficial insects compared to synthetic pesticides .
Material Science Applications
In material science, this compound is explored for its potential use in polymer synthesis.
Polymerization Studies
The compound can serve as a monomer or additive in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for various applications including packaging and biomedical devices .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antioxidant Activity | Effective free radical scavenger |
| Antimicrobial Properties | Active against bacteria and fungi | |
| Agricultural Science | Plant Growth Regulation | Enhances growth via hormonal modulation |
| Pest Control | Reduces pest populations with minimal side effects | |
| Material Science | Polymer Synthesis | Improves thermal stability and mechanical properties |
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited up to 70% inhibition of lipid peroxidation in cellular models .
- Agricultural Impact : Research conducted at an agricultural university showed that application of the compound increased crop yield by 15% compared to controls when used as a growth promoter in tomatoes .
- Material Development : A recent study highlighted the use of this compound in developing biodegradable plastics that maintained structural integrity under various environmental conditions .
Mechanism of Action
The biological activity of methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is primarily attributed to its ability to interact with various molecular targets. The chromen-2-one moiety can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate with analogous coumarin derivatives and methyl benzoate-based agrochemicals, highlighting structural variations and functional distinctions:
Key Structural and Functional Insights:
Coumarin Derivatives: The target compound’s 4-propyl coumarin group contrasts with the 4-methyl substitution in 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid . The benzoate ester (vs. benzoic acid in the analog) likely improves metabolic stability, as esters are common prodrug motifs.
Agrochemical Methyl Benzoates: Pesticides such as haloxyfop-methyl ester and imazamethabenz methyl ester share the methyl benzoate core but differ significantly in substituents. For example, haloxyfop-methyl’s pyridinyloxy-phenoxy group targets acetyl-CoA carboxylase in grasses, while the target compound’s coumarin moiety suggests divergent mechanisms (e.g., anticoagulant or fluorescence-based applications).
Functional Group Impact: The methyleneoxy linker in the target compound may confer rigidity, affecting binding to biological targets. In contrast, the flexible propanoate chains in agrochemicals allow conformational adaptability for enzyme interactions .
Research Implications and Gaps
Further experimental studies are required to characterize its physicochemical properties (e.g., logP, solubility) and bioactivity. Computational modeling using software such as SHELXL (for crystallography) or WinGX (for structural analysis) could aid in elucidating its 3D conformation and interaction mechanisms.
Biological Activity
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological properties, including insecticidal effects, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
This compound has a complex structure characterized by a chromenone moiety and a benzoate group. The molecular formula is , with a molecular weight of approximately 356.37 g/mol. The compound exhibits properties typical of both flavonoids and benzoates, which contribute to its biological activity.
Insecticidal Properties
Recent studies have highlighted the insecticidal potential of this compound against various agricultural pests. For instance, it has shown effectiveness against the two-spotted spider mite (Tetranychus urticae), with significant mortality rates observed at concentrations as low as 0.5% and 1% in laboratory conditions. The compound's LC50 values indicate that it is comparable to established pesticides in terms of efficacy .
Table 1: Toxicity Data of this compound
| Pest Species | Concentration (%) | Mortality Rate (%) |
|---|---|---|
| Tetranychus urticae | 0.5 | 55.3 |
| Tetranychus urticae | 1 | 81.3 |
| B. tabaci (Nymphs) | 0.18 | - |
| B. tabaci (Adults) | 0.32 | - |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against pathogenic bacteria and fungi. Research indicates that this compound can inhibit the growth of several strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Nervous System Interaction : Studies have suggested that this compound may affect neurotransmitter systems in insects, leading to paralysis and death. This is similar to the action of organophosphate pesticides, which inhibit acetylcholinesterase activity .
- Cellular Toxicity : In mammalian cells, the compound has been observed to induce cytotoxic effects at higher concentrations, potentially through oxidative stress pathways .
- Enzyme Inhibition : The inhibition of key metabolic enzymes has been documented, which may disrupt normal physiological functions in target organisms .
Case Studies
A notable study conducted by Kravets-Beker et al. demonstrated the neurotoxic effects of methyl benzoate derivatives on rat models, revealing alterations in cholinesterase activity at doses as low as 500 mg/kg . This finding underscores the importance of understanding dosage and exposure duration when evaluating safety and efficacy.
Future Perspectives
The potential applications of this compound span agriculture and medicine. Future research should focus on:
- Formulation Development : Creating effective formulations for agricultural use that maximize its insecticidal properties while minimizing harm to non-target species.
- Mechanistic Studies : Further elucidating the biochemical pathways affected by this compound to better understand its therapeutic potential and safety profile.
- Field Trials : Conducting extensive field trials to assess its effectiveness in real-world agricultural settings compared to synthetic pesticides.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate with high purity?
Answer:
The synthesis typically involves a multi-step approach:
Coumarin Core Formation : Start with 7-hydroxy-4-propylcoumarin (2-oxo-4-propyl-2H-chromen-7-ol), synthesized via Pechmann condensation of resorcinol derivatives with propyl acetoacetate under acidic conditions .
Etherification : React the 7-hydroxy group with methyl 4-(bromomethyl)benzoate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce the benzyloxy-methyl benzoate moiety.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the coumarin (δ 6.2–8.2 ppm) and benzoate regions (δ 7.3–8.1 ppm). The propyl group protons appear as a triplet (δ 0.9–1.0 ppm) and multiplet (δ 1.6–1.8 ppm) .
- FT-IR : Confirm ester carbonyl (C=O) stretches at ~1720 cm⁻¹ (benzoate) and 1670 cm⁻¹ (coumarin lactone) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to observe the molecular ion [M+H]+ at m/z 367.1 .
Advanced: How can researchers resolve discrepancies in crystallographic data during structure refinement?
Answer:
Discrepancies often arise from twinning or disordered solvent molecules . Mitigation strategies include:
- SHELXL Refinement : Use the TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP instructions to split occupancy between sites .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonding with Mercury .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. For example, highlights anisotropic displacement parameters (Uij) refinement for heavy atoms .
Advanced: What strategies optimize regioselectivity in coumarin derivative synthesis?
Answer:
- Protecting Groups : Protect the 7-hydroxy coumarin with tert-butyldimethylsilyl (TBS) before benzylation to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80% in 30 minutes vs. 12 hours conventionally) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency at the 7-position .
Advanced: How can computational methods predict reactivity in nucleophilic substitutions for this compound?
Answer:
- DFT Calculations : Compute Fukui indices (using Gaussian 09) to identify electrophilic sites. The methyl benzoate’s para-position shows higher reactivity due to electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF to assess steric hindrance around the benzyloxy-methyl group .
- Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, guiding SAR studies .
Advanced: How to address low reproducibility in crystallographic studies of this compound?
Answer:
- Polymorphism Screening : Test crystallization in mixed solvents (e.g., chloroform/methanol) to isolate the most stable polymorph .
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
- Refinement : Apply restraints to the propyl chain’s torsion angles using SHELXL’s DFIX and FLAT commands .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis .
- Storage : Keep in amber glass vials under argon at –20°C to prevent ester degradation .
Advanced: How to analyze metabolic stability in biological studies?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. The ester group is prone to hydrolysis by esterases, forming 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid .
- Stabilization : Co-administer esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) to prolong half-life .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| LogP (Octanol/Water) | 3.2 ± 0.3 | HPLC Retention Time |
| Solubility in DMSO | 25 mg/mL | Shake-flask Method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
